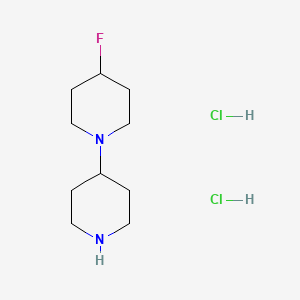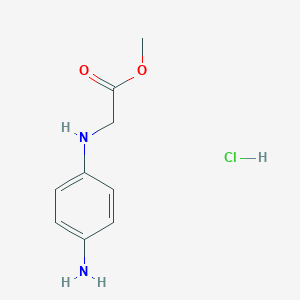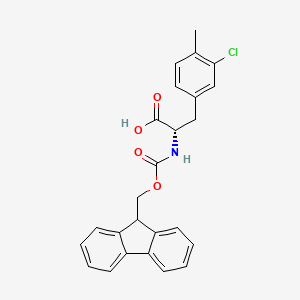
N-Boc-N,1-dimethyl-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N,1-dimethyl-L-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification methods such as crystallization or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
N-Boc-N,1-dimethyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Deprotected tryptophan with a free amino group.
科学研究应用
N-Boc-N,1-dimethyl-L-tryptophan is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N-Boc-N,1-dimethyl-L-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further chemical reactions or interactions with biological targets .
相似化合物的比较
Similar Compounds
N-Boc-L-tryptophan: Similar in structure but lacks the additional methyl group on the nitrogen atom.
N-Boc-D-tryptophan: The D-isomer of N-Boc-L-tryptophan, differing in the stereochemistry at the alpha carbon.
Uniqueness
N-Boc-N,1-dimethyl-L-tryptophan is unique due to the presence of the additional methyl group on the nitrogen atom, which can influence its reactivity and interactions in chemical and biological systems . This modification can enhance the stability and solubility of the compound, making it a valuable tool in various research applications .
属性
IUPAC Name |
(2S)-3-(1-methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(5)15(16(21)22)10-12-11-19(4)14-9-7-6-8-13(12)14/h6-9,11,15H,10H2,1-5H3,(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQVIPFCOYBZJD-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl](/img/structure/B8179673.png)





![1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone](/img/structure/B8179734.png)
![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B8179741.png)






